molecular formula C₈H₇N₃O₅S B1142383 (αZ)-α-[(Acetyloxy)imino]-2-(formylamino)-4-thiazoleacetic Acid CAS No. 189099-01-2

(αZ)-α-[(Acetyloxy)imino]-2-(formylamino)-4-thiazoleacetic Acid

Cat. No.: B1142383
CAS No.: 189099-01-2
M. Wt: 257.22
Attention: For research use only. Not for human or veterinary use.
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Description

(αZ)-α-[(Acetyloxy)imino]-2-(formylamino)-4-thiazoleacetic Acid is a complex organic compound characterized by its unique structure, which includes an acetyloxy group, an imino group, a formylamino group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (αZ)-α-[(Acetyloxy)imino]-2-(formylamino)-4-thiazoleacetic Acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the acetyloxy and imino groups via acylation and imination reactions, respectively. The formylamino group is then introduced through a formylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(αZ)-α-[(Acetyloxy)imino]-2-(formylamino)-4-thiazoleacetic Acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

(αZ)-α-[(Acetyloxy)imino]-2-(formylamino)-4-thiazoleacetic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (αZ)-α-[(Acetyloxy)imino]-2-(formylamino)-4-thiazoleacetic Acid involves its interaction with specific molecular targets and pathways. The acetyloxy and imino groups play crucial roles in its reactivity, enabling it to form covalent bonds with target molecules. The thiazole ring provides stability and enhances its binding affinity to biological targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (αZ)-α-[(Acetyloxy)imino]-2-(formylamino)-4-thiazoleacetic Acid: shares similarities with other thiazole derivatives, such as thiazoleacetic acid and thiazolecarboxylic acid.

    Iminyl radicals: Compounds containing iminyl radicals exhibit similar reactivity and are used in various synthetic applications.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

189099-01-2

Molecular Formula

C₈H₇N₃O₅S

Molecular Weight

257.22

Synonyms

(Z)-α-[(Acetyloxy)imino]-2-(formylamino)-4-thiazoleacetic Acid; 

Origin of Product

United States

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